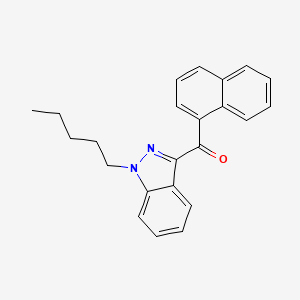

Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone

説明

特性

IUPAC Name |

naphthalen-1-yl-(1-pentylindazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24-25)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKGBPSFDNTMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010031 | |

| Record name | THJ-018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-55-0 | |

| Record name | 1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THJ-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THJ-018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THJ-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39WNG6743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

N-Alkylation of Indazole to Form 1-Pentylindazole

Reagents and Conditions

-

Indazole : Starting material (commercially available).

-

1-Bromopentane : Alkylating agent.

-

Base : Potassium hydroxide (KOH) or sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or acetone.

-

Temperature : 60–80°C, reflux conditions.

Procedure

Indazole (1.0 equiv) is dissolved in anhydrous DMF under inert atmosphere. KOH (1.2–1.5 equiv) is added, followed by dropwise addition of 1-bromopentane (1.2 equiv). The mixture is stirred at 60–80°C for 12–24 hours. After cooling, the reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 9:1) to yield 1-pentylindazole as a pale-yellow oil.

Key Considerations

Friedel-Crafts Acylation to Attach the Naphthoyl Group

Reagents and Conditions

-

1-Pentylindazole : Intermediate from Step 1.

-

1-Naphthoyl Chloride : Acylating agent.

-

Lewis Acid Catalyst : Diethylaluminum chloride (EtAlCl) or aluminum chloride (AlCl).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

Procedure

1-Pentylindazole (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. EtAlCl (1.5 equiv) is added dropwise at 0°C, followed by 1-naphthoyl chloride (1.2 equiv). The mixture is stirred at room temperature for 2–4 hours, quenched with ice-cold water, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated. Crude product is purified via recrystallization (hexane:ethyl acetate) or column chromatography to yield THJ-018 as a white solid.

Key Considerations

Optimization of Reaction Parameters

Solvent and Temperature Effects

Purification Strategies

-

Recrystallization : Preferred for large-scale synthesis (hexane:ethyl acetate, 9:1), yielding >99% purity.

-

Column Chromatography : Used for small batches (silica gel, hexane:ethyl acetate gradient).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

化学反応の分析

科学研究への応用

THJ 018 は、主に法医学および研究の用途に使用されます。これは、生物学的サンプル中の合成カンナビノイドの同定と定量のための分析参照標準として役立ちます。 また、合成カンナビノイドの中枢神経系への薬理学的影響を調査する研究にも使用されています.

科学的研究の応用

THJ 018 is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. It is also used in studies investigating the pharmacological effects of synthetic cannabinoids on the central nervous system .

作用機序

類似化合物の比較

THJ 018 は、JWH-018、AM-2201、THJ-2201 などの他の合成カンナビノイドに似ています。しかし、インダゾールベース構造により、JWH-018 のインドールベース構造とは異なります。 この構造の違いは、その結合親和性と薬理学的効果に影響を与える可能性があります.

類似化合物のリスト

- JWH-018

- AM-2201

- THJ-2201

- 5F-UR-144

THJ 018 のユニークな構造と結合特性により、研究と法医学の用途に貴重な化合物となり、合成カンナビノイドの効果と代謝に関する洞察を提供します。

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

THJ-018 belongs to the naphthoylindazole class. Its analogs differ in core heterocycles, substituent positions, and alkyl chain lengths, which influence receptor binding affinity, metabolic stability, and psychoactive potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of THJ-018 and Analogs

| Compound Name | Core Structure | Alkyl Chain | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|---|

| THJ-018 | Indazole | Pentyl | C₂₃H₂₂N₂O | 342.43 | 1-Naphthoyl, N-pentyl indazole |

| CB-13 (CRA-13) | Naphthalene | Pentyloxy | C₂₅H₂₂O₂ | 378.45 | 4-Pentyloxy substitution on naphthoyl |

| EG-018 | Carbazole | Pentyl | C₂₇H₂₄N₂O | 392.50 | Carbazole core instead of indazole |

| JWH-019 | Indole | Hexyl | C₂₅H₂₅NO | 355.48 | Hexyl chain, indole core |

| AB-PINACA | Indazole | Pentyl | C₂₃H₂₂N₄O₂ | 386.45 | Additional carbonyl and azaindole |

Pharmacological and Functional Differences

- THJ-018 vs.

- THJ-018 vs. EG-018 : EG-018 replaces the indazole core with a carbazole system, which introduces additional nitrogen atoms and enhances aromatic π-stacking interactions. This modification may affect metabolic degradation pathways .

- THJ-018 vs. JWH-019 : JWH-019 uses an indole core with a hexyl chain , increasing lipophilicity and CB1 receptor binding affinity compared to THJ-018’s pentyl chain .

- THJ-018 vs. AB-PINACA: AB-PINACA (a prevalent illicit synthetic cannabinoid) features an azaindole core with a carboxamide group, enhancing metabolic resistance and potency .

Physicochemical and Stability Considerations

- Solubility : THJ-018’s naphthoyl group and pentyl chain confer moderate lipophilicity, favoring blood-brain barrier penetration. In contrast, EG-018’s carbazole core may reduce aqueous solubility due to increased planar rigidity .

- Stability : Indazole derivatives like THJ-018 are generally more metabolically stable than indole-based analogs (e.g., JWH-019), as the indazole ring resists oxidative degradation .

- Synthetic Accessibility : THJ-018 is synthesized via Friedel-Crafts acylation or similar methods, while carbazole derivatives (e.g., EG-018) require multi-step cyclization, increasing production complexity .

生物活性

Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone, commonly referred to as THJ-018, is a synthetic cannabinoid that has garnered attention for its interactions with the endocannabinoid system. This compound is structurally related to JWH-018 and acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 342.43 g/mol. The structure includes a naphthalene moiety linked to an indazole ring, which is characteristic of many synthetic cannabinoids.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H22N2O |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 1364933-55-0 |

THJ-018 functions as a full agonist at both CB1 and CB2 cannabinoid receptors, with binding affinities of 5.84 nM and 4.57 nM respectively . This high affinity suggests that THJ-018 can elicit significant physiological responses similar to those produced by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Physiological Effects

The activation of CB1 receptors in the central nervous system can lead to various effects including:

- Altered mood : Euphoria or anxiety depending on dosage.

- Cognitive changes : Impaired memory and altered perception.

- Physiological responses : Changes in heart rate and appetite.

In animal studies, exposure to THJ-018 resulted in notable physiological changes such as decreased body temperature and signs of catalepsy, hyperreflexia, and ptosis .

Pharmacological Profile

The pharmacological effects of THJ-018 can be summarized as follows:

| Effect | Description |

|---|---|

| Psychoactive effects | Similar to THC; includes euphoria and altered cognition |

| Analgesic properties | Potential pain-relieving effects observed in preclinical studies |

| Anti-inflammatory effects | Modulation of immune response through CB2 activation |

Case Studies and Research Findings

Several studies have investigated the biological activity of THJ-018:

- Toxicological Analysis : A study examined blood concentrations of JWH-018 (a closely related compound) in subjects using synthetic cannabinoids. The findings indicated significant concentrations in the brain and liver, correlating with observed behavioral changes consistent with cannabinoid receptor activation .

- Comparative Studies : Research comparing various synthetic cannabinoids highlighted that compounds like THJ-018 exhibit stronger binding affinities than natural cannabinoids, suggesting potential for more pronounced psychoactive effects .

- Behavioral Studies : In animal models, administration of THJ-018 resulted in a range of behavioral changes indicative of cannabinoid receptor activation, including decreased locomotion and increased grooming behavior, which are often associated with anxiety-like states .

Q & A

Q. What analytical techniques are most reliable for confirming the structural identity of Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone?

To confirm structural identity, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) . For crystalline samples, single-crystal X-ray diffraction using programs like SHELX (SHELXS/SHELXL) is critical for unambiguous confirmation of stereochemistry and bond angles . Cross-validate spectral data with computational modeling (e.g., density functional theory) to resolve ambiguities in peak assignments.

Q. How can researchers design a preliminary toxicity assessment for this compound?

Follow the ATSDR literature search framework (Table B-1 in ), prioritizing in vitro assays for hepatic (e.g., CYP450 inhibition), renal (proximal tubule cytotoxicity), and neurotoxic effects. Use primary cell cultures or cell lines (e.g., HepG2, HEK293) to assess acute toxicity (MTT assay) and oxidative stress markers (ROS, glutathione levels). Include metabolic stability studies (e.g., microsomal incubation) to identify reactive intermediates .

Q. What synthetic routes are commonly reported for this compound?

The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling , starting from naphthalene-1-carbonyl chloride and 1-pentylindazole. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl3, temperature control at 0–5°C) to minimize side products. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and characterize each step with TLC and IR spectroscopy .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in complex matrices?

Contradictions in NMR signals (e.g., overlapping peaks in aromatic regions) require advanced 2D NMR techniques (HSQC, HMBC) to assign coupling networks. For dynamic systems (e.g., rotamers), use variable-temperature NMR (−40°C to 50°C) to slow conformational exchange. Pair with solid-state NMR or X-ray crystallography (SHELXL refinement) to validate solution-state data .

Q. What strategies mitigate intermediate instability during multi-step synthesis?

Instability in intermediates (e.g., indazole ring oxidation) can be addressed via protective group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl groups) or low-temperature reaction conditions (−78°C using dry ice/acetone baths). Implement flow chemistry for exothermic steps to enhance control over reaction kinetics. Monitor degradation pathways using LC-MS/MS and adjust solvent polarity (e.g., DMF/THF mixtures) to stabilize reactive species .

Q. How should researchers design in vivo toxicokinetic studies for this compound?

Adopt a physiologically based pharmacokinetic (PBPK) modeling approach. Use radiolabeled analogs (e.g., deuterated or 14C-labeled compounds) to track absorption, distribution, metabolism, and excretion (ADME) in rodent models. Employ LC-HRMS for plasma/tissue quantification and autoradiography for organ-specific biodistribution. Cross-reference with in silico predictions (e.g., GastroPlus) to identify species-specific metabolic differences .

Q. What methodologies elucidate the compound’s interactions with cannabinoid receptors (CB1/CB2)?

Use radioligand displacement assays (3H-CP55,940) to measure binding affinity (Ki values). For functional activity, perform cAMP accumulation assays in HEK293 cells transfected with CB1/CB2 receptors. Pair with molecular docking simulations (AutoDock Vina, CB receptor crystal structures) to map binding poses. Validate selectivity via kinase profiling panels (Eurofins Cerep) .

Methodological Tables

Q. Table 1. Key Parameters for X-ray Crystallography Refinement (SHELXL)

| Parameter | Value/Description | Reference |

|---|---|---|

| Resolution range | 0.84–1.20 Å | |

| R-factor (final) | ≤0.054 | |

| Temperature | 296 K | |

| Data-to-parameter ratio | ≥17.8 |

Q. Table 2. Inclusion Criteria for Toxicology Studies (ATSDR Framework)

| Category | Criteria | Reference |

|---|---|---|

| Health Outcomes | Systemic effects (hepatic, renal) | |

| Exposure Routes | Oral, inhalation, dermal | |

| Species | Human, rodent models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。